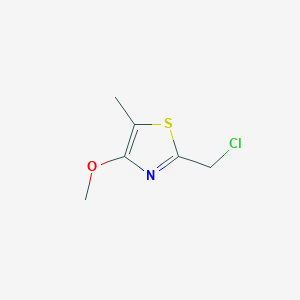

2-(Chloromethyl)-4-methoxy-5-methyl-1,3-thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

A compound’s description often includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research .

Synthesis Analysis

This involves understanding the methods used to create the compound. It can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis

This involves understanding the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and reactivity. Techniques like thermal analysis can be used .Wissenschaftliche Forschungsanwendungen

Antitumor and Antifilarial Activity

2-(Chloromethyl)-4-methoxy-5-methyl-1,3-thiazole derivatives have been explored for their potential antitumor and antifilarial properties. The synthesis of 2,4-disubstituted thiazoles and selenazoles, starting from 2-amino-4-(chloromethyl)thiazole, led to compounds with significant antitumor activity. One compound demonstrated considerable in vivo antifilarial activity against adult worms of Acanthocheilonema viteae, indicating its potential as a therapeutic agent in treating filarial infections (Kumar et al., 1993).

Inhibition of 5-Lipoxygenase

Methoxyalkyl thiazoles, including derivatives of 2-(Chloromethyl)-4-methoxy-5-methyl-1,3-thiazole, have been identified as a novel series of selective 5-lipoxygenase inhibitors with anti-inflammatory properties. This class of compounds has been shown to inhibit the enzyme 5-lipoxygenase, which is involved in the inflammatory response, through a non-redox mechanism, thus distinguishing them from other 5-lipoxygenase inhibitors (Falgueyret et al., 1993).

Corrosion Inhibition

Thiazole derivatives have been studied for their corrosion inhibition properties on mild steel in acidic environments. Research into the effectiveness of these compounds, including 2-(Chloromethyl)-4-methoxy-5-methyl-1,3-thiazole derivatives, has shown promising results in protecting mild steel against corrosion. This is achieved through the adsorption of these molecules on the steel surface, forming a protective layer that significantly reduces corrosion rates (Khaled & Amin, 2009).

Material Science

In material science, 2-(Chloromethyl)-4-methoxy-5-methyl-1,3-thiazole derivatives have been used in the synthesis of novel compounds with potential applications in various fields. For instance, self-assembling synthesis techniques have been employed to create novel macrocyclic complexes containing thiazole units. These complexes have potential applications in the development of new materials with unique properties (Ma & Sun, 2004).

Wirkmechanismus

Target of Action

Similar compounds are known to interact with various proteins and enzymes in the body

Mode of Action

These interactions can lead to changes in the function of the target proteins or enzymes, which can then influence various biological processes .

Biochemical Pathways

Compounds with similar structures have been found to influence various pathways, such as those involved in inflammation and pain sensation

Pharmacokinetics

A study on a similar compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-ch2cl), showed that it had a tmax of 289±11 min, Cmax of 057±002 µg/ml, AUCtotal of 663±10 µg min/ml, Kel of 0018±0002 min-1, and T1/2el of 394±39 min These parameters suggest that 3-CH2Cl has a slower onset of action and longer elimination time from the body compared to acetylsalicylic acid (ASA)

Result of Action

Similar compounds have been found to exhibit various biological activities, such as anti-inflammatory and analgesic effects

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of similar compounds

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(chloromethyl)-4-methoxy-5-methyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNOS/c1-4-6(9-2)8-5(3-7)10-4/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWJVPSNWIMKLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)CCl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-4-methoxy-5-methyl-1,3-thiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Piperidin-1-ylsulfonylphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2896989.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2896990.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2896998.png)

![1-[1-(3,5-Dichloropyridin-2-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2897000.png)

![3-[4-amino-3-[(2,4-dichlorophenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic Acid](/img/structure/B2897001.png)

![3-Phenyl-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2897005.png)

![N-(4-ethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2897007.png)

![(E)-N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2897012.png)